2-(4-chlorophenyl)-3-[4-(2-methoxyphenoxy)butyl]quinazolin-4(3H)-one
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Overview
Description
2-(4-chlorophenyl)-3-[4-(2-methoxyphenoxy)butyl]quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone class. This compound is characterized by its complex structure, which includes a quinazolinone core, a chlorophenyl group, and a methoxyphenoxybutyl side chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-3-[4-(2-methoxyphenoxy)butyl]quinazolin-4(3H)-one typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the reaction of anthranilic acid with formamide to form the quinazolinone ring. Subsequently, the chlorophenyl group is introduced through a nucleophilic substitution reaction using 4-chlorobenzoyl chloride. The final step involves the attachment of the methoxyphenoxybutyl side chain through an etherification reaction using 2-methoxyphenol and 1,4-dibromobutane under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-3-[4-(2-methoxyphenoxy)butyl]quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinazolinone ring to its corresponding dihydroquinazoline form.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and alkoxides under basic or acidic conditions.
Major Products Formed
Oxidation: Quinazolinone derivatives with varying oxidation states.
Reduction: Dihydroquinazoline derivatives.
Substitution: Substituted quinazolinone derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-3-[4-(2-methoxyphenoxy)butyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .
Properties
Molecular Formula |
C25H23ClN2O3 |
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Molecular Weight |
434.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-[4-(2-methoxyphenoxy)butyl]quinazolin-4-one |
InChI |
InChI=1S/C25H23ClN2O3/c1-30-22-10-4-5-11-23(22)31-17-7-6-16-28-24(18-12-14-19(26)15-13-18)27-21-9-3-2-8-20(21)25(28)29/h2-5,8-15H,6-7,16-17H2,1H3 |
InChI Key |
VKEBNXCHYIPBQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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